molecular formula C24H23ClN2O4S B2981664 2-chloro-N-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)phenyl)benzamide CAS No. 1203274-24-1

2-chloro-N-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)phenyl)benzamide

Cat. No.: B2981664
CAS No.: 1203274-24-1
M. Wt: 470.97
InChI Key: GYKLJJBETHFKHU-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)phenyl)benzamide is a complex organic compound characterized by its unique structural features, including a chloro group, an isopropylsulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The synthesis begins with the preparation of 4-(isopropylsulfonyl)phenylacetic acid. This can be achieved through the sulfonation of 4-isopropylphenylacetic acid using chlorosulfonic acid.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with 2-aminobenzamide in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.

    Chlorination: The final step involves the chlorination of the benzamide derivative using thionyl chloride or phosphorus pentachloride to introduce the chloro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the chloro group, converting it into a hydrogen atom or other functional groups.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, potassium thiocyanate, or sodium methoxide under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-N-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)phenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new organic compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical intermediate. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it suitable for the production of polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)phenyl)benzamide involves its interaction with specific molecular targets. The chloro and sulfonyl groups can form hydrogen bonds and electrostatic interactions with proteins, enzymes, or receptors, influencing their activity. The benzamide moiety may also play a role in binding to biological targets, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-(4-(isopropylsulfonyl)phenyl)acetamido)benzamide
  • 2-chloro-N-(2-(2-(4-(methylsulfonyl)phenyl)acetamido)phenyl)benzamide
  • 2-chloro-N-(2-(2-(4-(ethylsulfonyl)phenyl)acetamido)phenyl)benzamide

Uniqueness

Compared to similar compounds, 2-chloro-N-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)phenyl)benzamide stands out due to the presence of the isopropylsulfonyl group, which can enhance its solubility and reactivity. This unique feature may contribute to its distinct biological and chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-[2-[[2-(4-propan-2-ylsulfonylphenyl)acetyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O4S/c1-16(2)32(30,31)18-13-11-17(12-14-18)15-23(28)26-21-9-5-6-10-22(21)27-24(29)19-7-3-4-8-20(19)25/h3-14,16H,15H2,1-2H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKLJJBETHFKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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